3-cyclohexyl-1H-pyrazol-5(4H)-one
Description
3-Cyclohexyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a cyclohexyl substituent at the 3-position of the pyrazolone core. Pyrazolones are five-membered heterocyclic compounds with a ketone group at the 5-position, making them versatile intermediates in medicinal chemistry and materials science. Pyrazolones are widely studied for their pharmacological properties, including antioxidant, antimicrobial, and anticancer activities . Their structural flexibility allows for diverse functionalization, enabling tailored physicochemical and biological properties.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-cyclohexyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C9H14N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12) |
InChI Key |
RXEDXJGTFLFLTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-cyclohexyl-1H-pyrazol-5(4H)-one with structurally related pyrazolone derivatives, focusing on substituent effects, synthesis, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Substituent Effects
- Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in this compound introduces conformational rigidity and lipophilicity, contrasting with planar aromatic substituents like phenyl or chlorophenyl. For example, 1-(4-chlorophenyl)-3-phenylpyrazolone exhibits dihedral angles of 8.35–18.23° between substituents and the pyrazolone ring, enabling conjugation and electron delocalization . Cyclohexyl’s non-aromatic nature may reduce π-stacking interactions but improve solubility in lipid-rich environments.
- Electron-Withdrawing Groups (EWGs) : Derivatives with EWGs like trifluoromethyl (CF₃) show increased metabolic stability , whereas halogenated aromatic rings (e.g., 4-chlorophenyl) may reduce anticancer efficacy in some contexts .
Physicochemical Properties
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